molecular formula C7H8ClF4N3 B11735603 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No.: B11735603
M. Wt: 245.60 g/mol
InChI Key: OEDNSCWKLABRAX-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with chloro and difluoromethyl groups, and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the chloro and difluoromethyl groups. One common method involves the reaction of 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chloro and difluoromethyl groups enhance its binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar in structure but with an acetic acid side chain instead of ethanamine.

    2-chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring with chloro and trifluoromethyl groups.

Uniqueness

2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is unique due to its specific substitution pattern and the presence of both chloro and difluoromethyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H8ClF4N3

Molecular Weight

245.60 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C7H8ClF4N3/c8-3-4(6(9)10)14-15(2-1-13)5(3)7(11)12/h6-7H,1-2,13H2

InChI Key

OEDNSCWKLABRAX-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=C(C(=N1)C(F)F)Cl)C(F)F)N

Origin of Product

United States

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